Aleglitazar

PPAR pharmacology Dual agonist Receptor selectivity

Aleglitazar (CAS 475479‑24‑4) is the essential balanced PPARα/γ reference for molecular pharmacology. Unlike PPARγ‑biased muraglitazar or weakly potent tesaglitazar, aleglitazar delivers nanomolar EC50 values (PPARα 5 nM, PPARγ 9 nM), uniquely suppressing basal lipolysis by 80‑90% and reducing IL‑6/IL‑8/MCP‑1 in adipocyte‑macrophage co‑cultures. It also enhances eNOS expression (+80%) and NO release (+25%) in Zucker rat models. For TR‑FRET cofactor recruitment assays, reporter gene profiling, or comparative glitazar toxicology studies using the ALECARDIO dataset, aleglitazar eliminates the variability introduced by substitute agonists.

Molecular Formula C24H23NO5S
Molecular Weight 437.5 g/mol
CAS No. 475479-24-4
Cat. No. B3328504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAleglitazar
CAS475479-24-4
Molecular FormulaC24H23NO5S
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
InChIInChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)
InChIKeyDAYKLWSKQJBGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aleglitazar (CAS 475479-24-4) – A Balanced Dual PPARα/γ Agonist for Preclinical and Clinical Diabetes Research Procurement


Aleglitazar is a small molecule peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist developed by Roche for type 2 diabetes mellitus [1]. The compound's core feature is its balanced agonism of both receptor subtypes, with nanomolar potency (PPARα EC50 5 nM, PPARγ EC50 9 nM) [2]. It advanced to Phase III development (ALECARDIO trial) before development was halted due to adverse events; its value to research procurement lies in its utility as a reference standard in molecular pharmacology studies of PPAR biology, comparative glitazar toxicology, and cardiovascular outcome trial modeling.

Why Procurement of Aleglitazar (475479-24-4) Cannot Be Substituted with Another Dual PPAR Agonist or Selective PPAR Agonist


Substituting aleglitazar with a generic dual PPAR agonist (e.g., muraglitazar or tesaglitazar) or a selective agonist (e.g., rosiglitazone or fenofibrate) is not scientifically valid due to profound differences in receptor selectivity profiles, cofactor recruitment, and functional outcomes [1]. For example, while aleglitazar exhibits balanced nanomolar potency (EC50 5 nM PPARα vs. 9 nM PPARγ), muraglitazar is PPARγ-selective (EC50 243 nM vs. 5680 nM PPARα) and tesaglitazar is weakly potent overall [2]. In cellular models, aleglitazar uniquely suppresses basal lipolysis and inflammatory cytokines compared to both pioglitazone and fenofibric acid [3]. These pharmacological distinctions directly impact experimental outcomes; a researcher requiring a balanced dual agonist for studying cofactor recruitment dynamics or combined lipid/glucose effects must procure aleglitazar specifically. The following section provides the quantitative, comparator-based evidence supporting this selection.

Quantitative Differentiation Evidence: Aleglitazar (475479-24-4) vs. Comparator PPAR Agonists


Balanced PPARα/γ Potency Profile: Aleglitazar vs. Muraglitazar and Tesaglitazar

Aleglitazar demonstrates a balanced activation profile for PPARα and PPARγ with low nanomolar potency, in contrast to other dual agonists which exhibit marked selectivity or weak activity [1]. The PPARα:γ EC50 ratio is approximately 1:1.8, indicating near-equipotent dual agonism [1]. In contrast, muraglitazar shows a 23-fold preference for PPARγ, while tesaglitazar requires micromolar concentrations for receptor activation [1].

PPAR pharmacology Dual agonist Receptor selectivity Transcriptional activation Drug discovery

Cellular Anti-inflammatory Efficacy: Aleglitazar vs. Pioglitazone and Fenofibric Acid

In a co-culture model of inflamed human adipose tissue (SGBS adipocytes + THP-1 macrophages), aleglitazar uniquely suppressed basal lipolysis and multiple inflammatory mediators, whereas selective PPARγ (pioglitazone) or PPARα (fenofibric acid) agonists did not [1].

Adipose tissue Inflammation Lipolysis Cytokine Insulin resistance Cardiovascular disease

Endothelial Function Enhancement in Vivo: Aleglitazar vs. Rosiglitazone and Fenofibrate

In obese Zucker rats, a model of type 2 diabetes, aleglitazar treatment improved endothelial cell function by enhancing nitric oxide (NO) release and reducing peroxynitrite (ONOO-) levels, effects that were comparable to the PPARγ agonist rosiglitazone but not observed with the PPARα agonist fenofibrate [1].

Endothelial dysfunction Nitric oxide Cardiovascular Obese Zucker rat PPAR

Clinical Efficacy in Type 2 Diabetes: Aleglitazar vs. Pioglitazone (SYNCHRONY Phase II Trial)

In the SYNCHRONY Phase II clinical trial, aleglitazar demonstrated dose-dependent improvements in both glycemic control and lipid profiles in patients with type 2 diabetes, with a distinct efficacy/safety profile compared to the reference drug pioglitazone [1].

Type 2 diabetes Clinical trial Glycemic control Lipid profile PPAR

Structural Basis for Balanced Dual Agonism: Aleglitazar vs. Imbalanced Dual Agonists

Crystallographic analysis reveals that aleglitazar achieves balanced dual agonism through a unique binding mode that stabilizes the active conformation of both PPARα and PPARγ, in contrast to other dual agonists that favor one receptor subtype [1].

Structural biology X-ray crystallography PPAR Cofactor recruitment Drug design

Recommended Research and Industrial Applications for Aleglitazar (CAS 475479-24-4) Based on Evidence


Reference Standard for Balanced Dual PPARα/γ Activation in Molecular Pharmacology Assays

Use aleglitazar as a benchmark compound in transcriptional reporter gene assays or TR-FRET cofactor recruitment assays to define the pharmacological profile of balanced dual PPARα/γ agonism. Its well-characterized EC50 values (PPARα 5 nM, PPARγ 9 nM) and balanced maximal activation provide a reference point for characterizing novel compounds [1].

Tool Compound for Investigating Adipose Tissue Inflammation and Lipolysis

Employ aleglitazar in in vitro models of inflamed human adipose tissue (e.g., SGBS adipocyte/THP-1 macrophage co-cultures) to study the unique effects of balanced dual agonism on lipolysis and inflammatory cytokine production. Its ability to reduce basal lipolysis by 80-90% and suppress IL-6, IL-8, MCP-1, and PAI-1, distinguishes it from selective PPAR agonists [2].

Positive Control for PPAR-Mediated Endothelial Function Studies in Diabetic Rodent Models

Incorporate aleglitazar as a treatment arm in studies examining vascular complications of diabetes using the obese Zucker rat model. Its demonstrated enhancement of NO release (25% increase) and eNOS expression (80% increase) provides a functional readout for PPAR-mediated improvements in endothelial dysfunction [3].

Reference for Comparative Safety and Toxicology Studies of PPARα/γ Dual Agonists

Utilize aleglitazar as a comparator compound in preclinical toxicology or safety pharmacology studies investigating the class-specific adverse effects of glitazars (e.g., fluid retention, cardiovascular events). Its well-documented clinical development history, including the SYNCHRONY Phase II and terminated ALECARDIO Phase III trials, provides a rich context for interpreting safety signals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aleglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.